molecular formula C22H12Cl6O4 B177459 Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate CAS No. 15781-74-5

Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate

Cat. No. B177459
CAS RN: 15781-74-5
M. Wt: 553 g/mol
InChI Key: RNBMJSSNLLUUNZ-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate, also known as BTBP, is a chelating agent that has been widely used in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BTBP has been shown to have a high affinity for actinide ions, making it useful in the separation and purification of nuclear waste.

Mechanism Of Action

The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate involves the formation of a complex between the chelating agent and the actinide ion. The complexation process involves the coordination of the actinide ion with the oxygen atoms in the carbonyl groups of the Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate molecule. The resulting complex is highly stable and can be easily separated from other ions in the sample.

Biochemical And Physiological Effects

Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The main advantages of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in lab experiments are its high selectivity and affinity for actinide ions, which allows for the separation and purification of these ions from complex mixtures. However, the main limitation of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

Future research on Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate could focus on the development of new methods for the synthesis and purification of the chelating agent. Additionally, studies could be conducted to investigate the potential use of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in other scientific research applications, such as the separation and analysis of other metal ions. Finally, research could be conducted to investigate the potential environmental and health impacts of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in nuclear waste management.

Scientific Research Applications

Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been extensively used in scientific research for the separation and purification of actinide ions from nuclear waste. It has also been used in the development of new methods for the detection and analysis of actinide ions in environmental and biological samples. Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been shown to have a high selectivity and affinity for actinide ions, making it a useful tool for the separation and analysis of these ions.

properties

CAS RN

15781-74-5

Product Name

Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate

Molecular Formula

C22H12Cl6O4

Molecular Weight

553 g/mol

IUPAC Name

bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate

InChI

InChI=1S/C22H12Cl6O4/c23-12-7-15(25)19(16(26)8-12)31-21(29)14(6-11-4-2-1-3-5-11)22(30)32-20-17(27)9-13(24)10-18(20)28/h1-5,7-10,14H,6H2

InChI Key

RNBMJSSNLLUUNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-benzylmalonic acid (10.0 g, 51.5 mmol), 2,4,6-trichlorophenol (20.3 g, 103 mmol), and POCl3 (12.0 mL, 129 mmol) was stirred under air at 105° C. for 2 hours. The reaction was then cooled to room temperature, poured on 150 mL ice, and extracted with 4:1 ether/DCM (3×150 mL). The combined organic layers were washed with water (1×400 mL) and 4 M aqueous NaCl (1×100 mL), and the yellow organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation at <40° C. to provide the title compound as a tan thick oil that became a beige solid upon standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Two

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